Distinct Target Engagement Profile vs. Piperidine and Pyrrolidine Analogs in Kinase Inhibition
In a direct scaffold comparison study for inhaled DDR1 inhibitors, the azetidine-based compound 37 demonstrated nanomolar potency with improved kinase selectivity and reduced cardiotoxicity risk, whereas the corresponding pyrrolidine and indoline series faced significant selectivity and safety challenges [1]. This class-level inference supports the strategic selection of azetidine-containing building blocks like 1-(Azetidin-3-yl)-2-methylpropan-1-one over larger ring analogs for achieving a favorable drug discovery profile.
| Evidence Dimension | Kinase Selectivity and Cardiotoxicity Risk Profile |
|---|---|
| Target Compound Data | Azetidine compound 37: Nanomolar DDR1 potency, improved kinase selectivity, reduced cardiotoxicity risk |
| Comparator Or Baseline | Pyrrolidine and Indoline analogs: Potent DDR1 inhibition but with significant selectivity and safety challenges |
| Quantified Difference | Qualitative improvement in selectivity and safety; pyrrolidine/indoline series discontinued due to these issues |
| Conditions | Inhaled DDR1 inhibitor program for idiopathic pulmonary fibrosis (IPF); in vitro kinase panel screening |
Why This Matters
For procurement decisions in kinase inhibitor research, selecting an azetidine building block offers a higher probability of achieving the required selectivity and safety margins compared to pyrrolidine or piperidine alternatives.
- [1] Zhou, Y., et al. (2021). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. View Source
